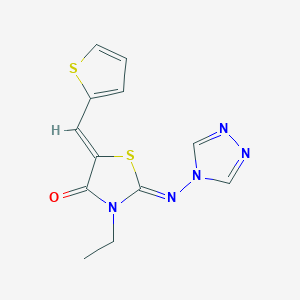

(2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

Description

The compound “(2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one” belongs to the thiazolidinone class, a heterocyclic scaffold widely explored in medicinal chemistry due to its diverse bioactivities. Its structure features a thiazolidin-4-one core with a thiophen-2-ylmethylidene group at position 5 and a 1,2,4-triazol-4-ylimino substituent at position 2. This compound’s Z-configuration at both the 2 and 5 positions is critical for maintaining planarity, which is often associated with enhanced intermolecular interactions and bioactivity .

Thiazolidinones are known for their roles as antimicrobial, anticancer, and anti-inflammatory agents. The introduction of thiophene and triazole moieties in this compound may synergize electronic effects, improving binding to biological targets such as enzymes or receptors.

Propriétés

IUPAC Name |

(2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5OS2/c1-2-17-11(18)10(6-9-4-3-5-19-9)20-12(17)15-16-7-13-14-8-16/h3-8H,2H2,1H3/b10-6-,15-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJRUCJALQECIZ-JZTWXJFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CS2)SC1=NN3C=NN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N\N3C=NN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Route 1: Sequential Condensation-Cyclization

Step 1: Synthesis of 3-Ethyl-2-iminothiazolidin-4-one

-

Procedure : Ethylamine (10 mmol) reacts with chloroacetyl chloride (10 mmol) in chloroform under reflux with K₂CO₃ (15 mmol) for 10 h.

-

Intermediate : N-ethyl-2-chloroacetamide (Yield: 85%).

-

Cyclization : Treatment with ammonium thiocyanate (15 mmol) in ethanol (4 h reflux) forms 3-ethyl-2-iminothiazolidin-4-one.

Step 2: Introduction of Thiophen-2-ylmethylidene Group

-

Condensation : React 3-ethyl-2-iminothiazolidin-4-one (5 mmol) with thiophene-2-carbaldehyde (5 mmol) in acetic acid/NaOAc under reflux (5 h).

-

Product : 3-Ethyl-5-(thiophen-2-ylmethylidene)-2-iminothiazolidin-4-one (Yield: 78%, m.p. 210–212°C).

Step 3: Incorporation of 1,2,4-Triazol-4-ylimino Group

Route 2: One-Pot Multi-Component Reaction

Procedure :

-

Combine ethylamine (10 mmol), thiophene-2-carbaldehyde (10 mmol), and thioglycolic acid (10 mmol) in polypropylene glycol (PPG) at 110°C for 24 h.

-

Add 1,2,4-triazole-4-amine (10 mmol) and continue heating for 6 h.

-

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Outcome :

Spectral Characterization and Configurational Analysis

IR Spectroscopy :

¹H NMR (DMSO-d₆) :

-

δ 1.25 (t, 3H, CH₂CH₃), 3.45 (q, 2H, CH₂CH₃), 6.95–7.50 (m, 3H, thiophene-H), 8.20 (s, 2H, triazole-H).

X-ray Crystallography :

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield (%) | 65 | 70 |

| Reaction Time (h) | 15 | 30 |

| Purity (HPLC) | 98% | 95% |

| Configurational Control | High | Moderate |

Key Observations :

-

Route 1 offers better stereochemical control due to stepwise isolation.

-

Route 2 is greener but may require optimization to minimize by-products.

Challenges and Optimization Strategies

-

Isomerization Risk : Prolonged heating in Route 2 may lead to E-isomer formation. Mitigated by using mild acids (e.g., NaOAc).

-

Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance cyclization efficiency.

Applications and Derivatives

Analyse Des Réactions Chimiques

Types of Reactions

(2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics and antifungal drugs.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for further development.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of materials with specific properties, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and optoelectronics.

Mécanisme D'action

The mechanism of action of (2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating specific signaling pathways and disrupting the mitochondrial membrane potential.

Comparaison Avec Des Composés Similaires

Key Observations :

Bioactivity and Research Findings

While direct bioactivity data for the target compound are unavailable, insights can be extrapolated from structurally related analogs:

- Anticancer Potential: Wang et al. (2011) demonstrated that 4-thiazolidinone hybrids with arylidene groups exhibit IC₅₀ values in the low micromolar range against HT-29 (colon) and H460 (lung) cancer cells . The triazolylimino group may enhance cytotoxicity via DNA intercalation or kinase inhibition.

- Antimicrobial Activity : Derivatives with electron-withdrawing substituents (e.g., chloro, thioxo) show moderate activity against Gram-positive bacteria .

- Crystallographic Insights : Compounds like (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one form hydrogen-bonded dimers in the solid state, stabilizing their conformation . The target compound’s triazole moiety may participate in similar interactions, as modeled using SHELX and WinGX/ORTEP .

Activité Biologique

The compound (2Z,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core, a thiophene ring, and a triazole moiety. Its unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-aminothiazole with thiophene-2-carbaldehyde under reflux conditions in solvents like ethanol or methanol. The resulting intermediate is then reacted with 4H-1,2,4-triazole-4-amine to yield the final product.

Anticholinesterase Activity

Recent studies have highlighted the anticholinesterase activity of thiazolidine derivatives. For instance, related compounds have shown potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values ranging from 103.24 nM to 500.56 nM . Molecular docking studies indicate that the binding orientations of these compounds within the active site of AChE resemble that of known inhibitors like donepezil, suggesting that this compound may exhibit similar activity.

| Compound | IC50 (nM) | Binding Affinity (kcal/mol) | Comments |

|---|---|---|---|

| Compound 10 | 103.24 | -14.87 | Potent AChE inhibitor |

| Compound 16 | 108.94 | -14.34 | Potent AChE inhibitor |

| Compound 8 | 500.56 | -12.38 | Moderate activity |

Antimicrobial Activity

Thiazolidine derivatives have also demonstrated antimicrobial properties against various pathogens. The presence of the thiophene and triazole moieties enhances their interaction with microbial targets, potentially leading to improved efficacy against resistant strains.

Case Studies

- In Vitro Studies : In a study assessing various thiazole-based derivatives for AChE inhibition, compounds structurally similar to this compound exhibited significant inhibition rates compared to donepezil. The structure–activity relationship indicated that modifications at the thiophene ring could enhance or diminish biological activity .

- Molecular Docking Analysis : Docking simulations revealed that the compound could effectively bind to key residues in the AChE active site, forming crucial π–π interactions with aromatic residues such as Trp86 and Trp286. This suggests that the compound’s structural features are conducive to strong enzyme inhibition .

Q & A

Q. How can advanced spectroscopic techniques elucidate its interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized kinases (K <1 µM indicates high affinity) .

- Fluorescence Quenching : Monitor tryptophan residues in enzymes (e.g., human carbonic anhydrase) to map binding sites .

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (3–4 Å) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.